N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
描述
N-(2,1,3-Benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring a benzothiadiazole core linked to an imidazo[2,1-b][1,3]thiazole moiety via an acetamide bridge. Structural confirmation typically employs IR, NMR, and LC-MS, consistent with characterization methods for similar compounds .
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-27-14-7-5-12(6-8-14)17-10-25-13(11-28-20(25)22-17)9-18(26)21-15-3-2-4-16-19(15)24-29-23-16/h2-8,10-11H,9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYGYMVGEIBXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Imidazo[2,1-b][1,3]thiazole Ring: This step may involve the condensation of a thioamide with an α-halo ketone or aldehyde.
Attachment of the Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or other suitable coupling reactions.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of such complex organic compounds may involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms may be employed to scale up the production.
化学反应分析
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications as a drug candidate for treating diseases, depending on its biological activity.
Industry: Use in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用机制
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Receptor Binding: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may intercalate into DNA or RNA, affecting transcription and translation processes.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acetamide Substituents
- N-(2,4-Dimethoxyphenyl)-2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (): This analogue replaces the benzothiadiazole group with a 2,4-dimethoxyphenyl substituent. The additional methoxy groups may improve solubility but reduce steric hindrance compared to the benzothiadiazole core. No pharmacological data is provided, but such substitutions are often explored to optimize pharmacokinetic profiles .
- N-(Benzothiazol-2-yl)-2-[(5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (): Features a benzothiazole instead of benzothiadiazole and a thiadiazole-thioether linkage. Reported molecular weight is 445.5 g/mol, and antinociceptive activity in mice (100 mg/kg dose) showed delayed response in tail-clamp tests .
Heterocyclic Core Modifications
2-(4-Fluoro-3-Nitrophenyl)-6-(4-Methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole ():
Replaces the benzothiadiazole with a 1,3,4-thiadiazole ring. The 4-fluoro-3-nitrophenyl group introduces strong electron-withdrawing effects, which may alter redox properties or target affinity. Synthesized via condensation of thiadiazol-2-ylamine with phenacyl bromides .2-((6-(Aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-Fluorophenyl)acetamide ():
Contains a fused imidazo-thiadiazole system with a thioether linkage. Evaluated for antibacterial and anti-inflammatory activities, with some derivatives showing significant efficacy. This suggests that sulfur-containing linkages may enhance bioactivity .
Pharmacological Activity Comparisons
- Antinociceptive Activity: Compounds with nitro groups (e.g., ) show delayed response in pain models, suggesting nitro substituents may enhance analgesic properties .
- Antibacterial/Antifungal : Imidazo-thiadiazole derivatives () demonstrate broad-spectrum activity, likely due to the thiadiazole moiety’s ability to disrupt microbial membranes .
生物活性
N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a unique chemical structure that contributes to its biological activity. The key properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
| Molecular Formula | C20H15N5O2S2 |
| Molecular Weight | 415.48 g/mol |
| CAS Number | 1226451-62-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzothiadiazole moiety is known for its electron-accepting capabilities, while the imidazo[2,1-b][1,3]thiazole component enhances pharmacological profiles through hydrogen bonding and π-π stacking interactions with biomolecules. This dual interaction capability allows the compound to modulate several biological pathways.
Antimicrobial Activity
Research has indicated that compounds similar to N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibit significant antimicrobial properties. For instance:
- A study found that imidazo[2,1-b][1,3]thiazole derivatives showed promising activity against various bacterial strains and fungi .
Antioxidant Activity
Antioxidant properties have also been reported in related compounds. The ability to scavenge free radicals may contribute to the compound's therapeutic potential in oxidative stress-related diseases .
Cytotoxicity
In cytotoxicity studies, compounds with similar structures demonstrated low toxicity against normal cell lines while exhibiting potent activity against cancer cell lines. This suggests a favorable therapeutic index for potential anticancer applications .
Case Study 1: Antimicrobial Evaluation
A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds showed effective inhibition against Mycobacterium tuberculosis and other bacterial strains with minimal cytotoxicity .
Case Study 2: Antioxidant and Anticancer Properties
Another investigation focused on the antioxidant properties of imidazo[2,1-b][1,3]thiazole derivatives. These compounds exhibited significant free radical scavenging abilities and demonstrated anticancer effects in vitro against various cancer cell lines .
常见问题
Q. What are the optimal synthetic routes for preparing N-(2,1,3-benzothiadiazol-4-yl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?
- Methodological Answer : A three-component reaction involving benzothiadiazole derivatives, substituted imidazo-thiazoles, and acetamide precursors is commonly employed. Key parameters include:
- Catalyst-free conditions to minimize side reactions (e.g., using aryl glyoxals, anilines, and 2-aminobenzothiazoles) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C for 12–24 hours.
- Stoichiometric ratios : A 1:1:1 molar ratio of reactants ensures balanced reactivity .
Table 1 : Example reaction conditions from analogous compounds:
| Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenylglyoxal | Ethanol | 80 | 24 | 72 |
| 2-Aminobenzothiazole | DMF | 100 | 12 | 68 |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Multi-spectral analysis is critical:
- NMR : H and C NMR confirm regioselectivity of the imidazo-thiazole and benzothiadiazole moieties. For example, aromatic protons in the 4-methoxyphenyl group appear as doublets (δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight (e.g., ~450–500 g/mol) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer : Molecular docking and dynamics simulations are used to assess binding affinity:
- Target selection : Prioritize kinases or enzymes (e.g., EGFR, COX-2) based on structural analogs with imidazo-thiazole cores .
- Software : AutoDock Vina or Schrödinger Suite for docking; GROMACS for dynamics.
- Validation : Compare predicted binding poses (e.g., hydrogen bonds with active-site residues) with experimental IC values .
Note : Discrepancies may arise from protonation states or solvent effects in silico models.
Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer : Contradictions often stem from assay variability or structural modifications:
- Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for inflammation) and controls.
- Structure-Activity Relationship (SAR) : Modify the 4-methoxyphenyl group to a halogen (e.g., Cl or F) and compare bioactivity. For example:
- 4-Methoxy : Higher anti-inflammatory activity (IC ~5 µM) but moderate cytotoxicity (CC ~20 µM) .
- 4-Chloro : Increased cytotoxicity (CC ~10 µM) due to enhanced membrane permeability .
- Mechanistic studies : Use RNA-seq or proteomics to identify divergent pathways (e.g., apoptosis vs. NF-κB inhibition) .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Methodological Answer : Key considerations for reproducibility:
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures).
- Byproduct analysis : LC-MS identifies common impurities (e.g., uncyclized intermediates or oxidized thiazole derivatives) .
- Process optimization : Continuous flow reactors improve heat/mass transfer for multi-step syntheses .
Data Contradiction Analysis Example
Scenario : A study reports potent anticancer activity (IC = 2 µM), while another shows no efficacy (IC > 50 µM).
- Possible Factors :
- Cell line variability : Sensitivity differences between MCF-7 (responsive) and A549 (non-responsive) lines.
- Compound stability : Degradation in media (e.g., hydrolysis of the acetamide group) affecting bioavailability.
- Assay conditions : Varying incubation times (24h vs. 72h) or serum concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
